Linolenic acid

Catalog No.
S619468
CAS No.
463-40-1
M.F
C18H29O2-
M. Wt
278.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linolenic acid

CAS Number

463-40-1

Product Name

Linolenic acid

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid

Molecular Formula

C18H29O2-

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-

InChI Key

DTOSIQBPPRVQHS-PDBXOOCHSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
0.000124 mg/mL at 25 °C

Synonyms

alpha Linolenic Acid, alpha Linolenic Acid, Ammonium Salt, alpha Linolenic Acid, Calcium Salt, alpha Linolenic Acid, Lithium Salt, alpha Linolenic Acid, Magnesium Salt, alpha Linolenic Acid, Potassium Salt, alpha Linolenic Acid, Sodium Salt, alpha Linolenic Acid, Zinc Salt, alpha-Linolenic Acid, alpha-Linolenic Acid, (E,E,E)-Isomer, alpha-Linolenic Acid, (E,E,Z)-Isomer, alpha-Linolenic Acid, (E,Z,E)-Isomer, alpha-Linolenic Acid, (E,Z,Z)-Isomer, alpha-Linolenic Acid, (Z,E,E)-Isomer, alpha-Linolenic Acid, (Z,E,Z)-Isomer, alpha-Linolenic Acid, (Z,Z,E)-Isomer, alpha-Linolenic Acid, Ammonium Salt, alpha-Linolenic Acid, Calcium Salt, alpha-Linolenic Acid, Lithium Salt, alpha-Linolenic Acid, Magnesium Salt, alpha-Linolenic Acid, Potassium Salt, alpha-Linolenic Acid, Sodium Salt, alpha-Linolenic Acid, Tin(2+) Salt, alpha-Linolenic Acid, Zinc Salt, Linolenate, Linolenic Acid

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)[O-]

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-]

Precursor for Other Essential Fatty Acids:

Linolenic acid comes in two main forms:

  • Alpha-linolenic acid (ALA): This form is found in plant sources like flaxseed, chia seeds, and walnuts . While the body can convert ALA to other essential fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the conversion rate is limited .
  • Gamma-linolenic acid (GLA): This form is less common and found in some plant oils like evening primrose oil and borage seed oil .

Researchers use ALA and GLA to study their role in the body's production of these essential fatty acids, which are crucial for various functions like brain development and heart health .

Potential Anti-inflammatory Effects:

Linolenic acid, particularly GLA, has been explored for its potential anti-inflammatory properties. Studies suggest it might modulate the production of inflammatory mediators called eicosanoids .

Researchers are investigating the potential of linolenic acid in managing inflammatory conditions like rheumatoid arthritis, atopic dermatitis, and certain cardiovascular diseases . However, further research is needed to confirm its efficacy and determine optimal dosages for therapeutic purposes.

Skin Barrier Function and Repair:

Linolenic acid plays a role in maintaining the skin's barrier function, which helps prevent water loss and protects against harmful substances . Researchers are investigating the potential use of topical linolenic acid in promoting skin barrier repair and wound healing .

Physical Description

Linolenic acid is a clear colorless liquid. (NTP, 1992)
OtherSolid, Liquid
Liquid

XLogP3

5.9

Boiling Point

446 °F at 17 mm Hg (NTP, 1992)
231 °C at 1.70E+01 mm Hg

Flash Point

greater than 235 °F (NTP, 1992)

Density

0.9164 at 68 °F (NTP, 1992)
d204 0.92

LogP

6.46
6.46 (LogP)
6.46

Appearance

Unit:500 mgSolvent:nonePurity:99%Physical liquid

Melting Point

11.7 °F (NTP, 1992)
-16.5 °C
Mp -11.3 °
-16.5°C

UNII

0RBV727H71

Related CAS

22333-90-0 (calcium salt)
38660-45-6 (potassium salt)
85392-75-2 (tin(2+) salt)
94138-91-7 (lithium salt)

GHS Hazard Statements

Aggregated GHS information provided by 2183 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1903 of 2183 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 280 of 2183 companies with hazard statement code(s):;
H317 (80.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (18.21%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation and for treating dietary shortage or imbalance.

Pharmacology

Alpha Linolenic Acid (ALA) is an 18-carbon polyunsaturated fatty acid with three double bonds. It is also called an omega-3 fatty acid, and is essential for all mammals. Alpha-linolenic acid (or omega 3 fatty acid) intake can decrease the risk of cardiovascular diseases by 1) preventing arrhythmias that can lead to sudden cardiac death, 2) decreasing the risk of thrombosis (blood clot formation) that can lead to heart attack or stroke, 3) decreasing serum triglyceride levels, 4) slowing the growth of atherosclerotic plaque, 5) improving vascular endothelial function, 6) lowering blood pressure slightly, and 7) decreasing inflammation. ALA deficiencies can lead to visual problems and sensory neuropathy. Scaly and hemorrhagic skin or scalp inflammations may also develop.
Linolenic Acid is an essential fatty acid belonging to the omega-3 fatty acids group. It is highly concentrated in certain plant oils and has been reported to inhibit the synthesis of prostaglandin resulting in reduced inflammation and prevention of certain chronic diseases.

Mechanism of Action

Alpha Linolenic Acid or ALA is considered an essential fatty acid because it is required for human health, but cannot be synthesized by humans. It is in fact a plant-derived fatty acid. Humans can synthesize other omega-3 fatty acids from ALA, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-inflammatory and anti-atherogenic properties. ALA metabolites may also inhibit the production of the pro-inflammatory eicosanoids, prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as the pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Omega-3 fatty acids like ALA and its byproducts can modulate the expression of a number of genes, including those involved with fatty acid metabolism and inflammation. They regulate gene expression through their effects on the activity of transcription factors including NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family. Incorporation of ALA and its metabolites in cell membranes can affect membrane fluidity and may play a role in anti-inflammatory activity, inhibition of platelet aggregation and possibly in anti-proliferative actions of ALA. ALA is first metabolized by delta6 desaturease into steridonic acid.

Vapor Pressure

0.05 mm Hg at 257 °F (NTP, 1992)
5.40e-07 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

463-40-1
68424-45-3

Wikipedia

Alpha-linolenic acid
Octadeca-9,12,15-trienoic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]
Cosmetics -> Antistatic; Cleansing; Emollient; Emulsifying; Hair conditioning; Skin conditioning; Surfactant

General Manufacturing Information

All other basic organic chemical manufacturing
Food, beverage, and tobacco product manufacturing
Paper manufacturing
Plastics product manufacturing
9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-: ACTIVE
Paint and coating manufacturing
Fatty acids, linseed-oil: ACTIVE

Dates

Modify: 2023-08-15
1. G. Burdge and S. Wootton “Conversion of _x0001_-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women” BritishJournal of Nutrition, Vol. 88 pp. 411-420, 20022. M. Lorgeril et al. “Mediterranean alpha-linolenic acid-rich diet in secondary prevention of coronary heart disease” The Lancet, Vol. 343(8911) pp. 1454-1459, 19943. J. Bourre et al. “The Effects of Dietary a-LJnolenic Acid on the Composition of Nerve Membranes, Enzymatic Activity, Amplitude ofElectrophysiological Parameters, Resistance to Poisons and Performance of Learning Tasks in Rats” American Institute of Nutrition, Vol. 119(12) pp. 1880-1892, 1989

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